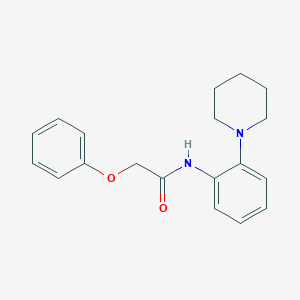![molecular formula C18H17ClN2O4S B244949 Methyl 5-{[(4-chloro-3,5-dimethylphenoxy)acetyl]amino}-4-cyano-3-methylthiophene-2-carboxylate](/img/structure/B244949.png)
Methyl 5-{[(4-chloro-3,5-dimethylphenoxy)acetyl]amino}-4-cyano-3-methylthiophene-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-{[(4-chloro-3,5-dimethylphenoxy)acetyl]amino}-4-cyano-3-methylthiophene-2-carboxylate is a chemical compound that has been widely used in scientific research. It is a synthetic molecule that belongs to the class of thiophene carboxylates. This compound has been studied extensively due to its potential therapeutic properties and its ability to interact with various biological systems.
Mecanismo De Acción
The mechanism of action of Methyl 5-{[(4-chloro-3,5-dimethylphenoxy)acetyl]amino}-4-cyano-3-methylthiophene-2-carboxylate is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins that are involved in various biological processes. This compound has also been shown to modulate the activity of certain neurotransmitters and receptors in the brain.
Biochemical and Physiological Effects
Methyl 5-{[(4-chloro-3,5-dimethylphenoxy)acetyl]amino}-4-cyano-3-methylthiophene-2-carboxylate has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation, inhibit tumor growth, and modulate the activity of certain neurotransmitters and receptors in the brain. This compound has also been shown to have antioxidant properties and to protect against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 5-{[(4-chloro-3,5-dimethylphenoxy)acetyl]amino}-4-cyano-3-methylthiophene-2-carboxylate has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized and purified. It is also stable and can be stored for long periods of time. However, this compound also has some limitations. It is relatively expensive and may not be readily available in some labs. It also has limited solubility in water, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on Methyl 5-{[(4-chloro-3,5-dimethylphenoxy)acetyl]amino}-4-cyano-3-methylthiophene-2-carboxylate. One area of focus is the development of new therapeutic applications for this compound. This may involve further studies on its anti-inflammatory and anti-tumor properties, as well as its potential use in the treatment of neurodegenerative disorders. Another area of focus is the development of new synthesis methods that are more efficient and cost-effective. Finally, there is a need for further studies on the mechanism of action of this compound and its interactions with various biological systems.
Métodos De Síntesis
Methyl 5-{[(4-chloro-3,5-dimethylphenoxy)acetyl]amino}-4-cyano-3-methylthiophene-2-carboxylate can be synthesized using a multi-step process. The first step involves the reaction of 4-chloro-3,5-dimethylphenol with acetyl chloride to form 4-chloro-3,5-dimethylphenyl acetate. This intermediate is then reacted with 2-amino-3-cyano-4-methylthiophene in the presence of a base to form the final product.
Aplicaciones Científicas De Investigación
Methyl 5-{[(4-chloro-3,5-dimethylphenoxy)acetyl]amino}-4-cyano-3-methylthiophene-2-carboxylate has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and anti-viral properties. This compound has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Propiedades
Fórmula molecular |
C18H17ClN2O4S |
|---|---|
Peso molecular |
392.9 g/mol |
Nombre IUPAC |
methyl 5-[[2-(4-chloro-3,5-dimethylphenoxy)acetyl]amino]-4-cyano-3-methylthiophene-2-carboxylate |
InChI |
InChI=1S/C18H17ClN2O4S/c1-9-5-12(6-10(2)15(9)19)25-8-14(22)21-17-13(7-20)11(3)16(26-17)18(23)24-4/h5-6H,8H2,1-4H3,(H,21,22) |
Clave InChI |
MZNMNRZRRPCTPW-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1Cl)C)OCC(=O)NC2=C(C(=C(S2)C(=O)OC)C)C#N |
SMILES canónico |
CC1=CC(=CC(=C1Cl)C)OCC(=O)NC2=C(C(=C(S2)C(=O)OC)C)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(2,4-dimethylphenoxy)-N-[2-(1-pyrrolidinyl)phenyl]acetamide](/img/structure/B244869.png)








![4-fluoro-N-[(2-hydroxy-5-methylphenyl)carbamothioyl]benzamide](/img/structure/B244883.png)

![5-bromo-2-methoxy-N-[3-(pentanoylamino)phenyl]benzamide](/img/structure/B244889.png)
![3-ethoxy-N-[3-(pentanoylamino)phenyl]benzamide](/img/structure/B244890.png)